molecular formula C5H4BrClN2 B1272473 3-Amino-2-bromo-5-chloropyridine CAS No. 90902-83-3

3-Amino-2-bromo-5-chloropyridine

Cat. No.: B1272473
CAS No.: 90902-83-3
M. Wt: 207.45 g/mol
InChI Key: AZOXQBMBDRLSCQ-UHFFFAOYSA-N
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Description

3-Amino-2-bromo-5-chloropyridine: is an organic compound with the molecular formula C5H4BrClN2 . It is a derivative of pyridine, characterized by the presence of amino, bromo, and chloro substituents on the pyridine ring. This compound is of significant interest in various fields of chemical research due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

It is known that this compound can potentially interact with various biological materials or organic compounds for life science related research .

Mode of Action

Similar compounds have been used in the synthesis of various biochemical reagents . The compound’s interaction with its targets and any resulting changes would depend on the specific biological or chemical context.

Biochemical Pathways

It is known that this compound can be used as a biochemical reagent in life science related research , suggesting that it may interact with a variety of biochemical pathways.

Result of Action

Similar compounds have been used in the synthesis of various biochemical reagents , suggesting that this compound may have a variety of potential effects depending on the specific biological or chemical context.

Action Environment

The action, efficacy, and stability of 3-Amino-2-bromo-5-chloropyridine can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dry and well-ventilated place under an inert atmosphere . Additionally, it is advised to avoid dust formation and ensure adequate ventilation when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-bromo-5-chloropyridine typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 2-amino-5-chloropyridine with N-bromosuccinimide in an appropriate solvent . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-bromo-5-chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and bases.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while reduction reactions can produce dehalogenated derivatives.

Scientific Research Applications

3-Amino-2-bromo-5-chloropyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-5-bromopyridine
  • 3-Amino-5-bromo-2-chloropyridine
  • 2-Amino-3-bromo-5-chloropyridine

Comparison: 3-Amino-2-bromo-5-chloropyridine is unique due to the specific positioning of its substituents, which can significantly affect its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-bromo-5-chloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOXQBMBDRLSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377813
Record name 3-AMINO-2-BROMO-5-CHLOROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90902-83-3
Record name 3-AMINO-2-BROMO-5-CHLOROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-bromo-5-chloropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Bromo-5-chloro-3-nitro-pyridine (11.87 g, 50 mmol) was dissolved in 100 mL ether. Tin(II) chloride dihydrate (56.4 g, 0.5 mol) was dissolved in 100 mL of concentrated hydrochloric acid and added drop wise over 15 minutes to the stirring ethereal solution of the nitro compound. The exothermic reaction brought the ether to boiling and it was allowed to evaporate off. After the addition was complete the reaction mixture was placed on a 50° C. oil bath and stirred for 30 minutes to boil of the remaining ether. The flask was then cooled on in an ice bath. The precipitate formed was collected and by filtration and dissolved in 100 mL of water. The pH was adjusted to 9-10 by the addition of concentrated ammonium hydroxide solution and the product was extracted with ethyl acetate (2×100 mL). The organic layer was washed with diluted ammonium hydroxide, water and brine and dried over Na2SO4 and the solvent was evaporated to afford 7.4 g of tan crystalline solid. MS m/z: 208.9 (M+H).
Quantity
11.87 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
56.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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